Cas no 2228034-94-2 (rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acid)

rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acid structure
2228034-94-2 structure
商品名:rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acid
CAS番号:2228034-94-2
MF:C28H34N2O5
メガワット:478.579967975616
CID:5877587
PubChem ID:165583332

rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acid 化学的及び物理的性質

名前と識別子

    • rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acid
    • 2228034-94-2
    • rac-4-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}hexanoic acid
    • EN300-1525868
    • インチ: 1S/C28H34N2O5/c1-2-19(14-15-27(32)33)29-26(31)16-18-8-7-13-25(18)30-28(34)35-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,18-19,24-25H,2,7-8,13-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t18-,19?,25+/m0/s1
    • InChIKey: OQLIMCVJQFUFDX-DDPOZMNISA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@@H]1CCC[C@H]1CC(NC(CC)CCC(=O)O)=O)=O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 11
  • 複雑さ: 721
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1525868-0.05g
rac-4-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}hexanoic acid
2228034-94-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1525868-0.1g
rac-4-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}hexanoic acid
2228034-94-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1525868-2.5g
rac-4-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}hexanoic acid
2228034-94-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1525868-100mg
rac-4-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}hexanoic acid
2228034-94-2
100mg
$2963.0 2023-09-26
Enamine
EN300-1525868-500mg
rac-4-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}hexanoic acid
2228034-94-2
500mg
$3233.0 2023-09-26
Enamine
EN300-1525868-50mg
rac-4-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}hexanoic acid
2228034-94-2
50mg
$2829.0 2023-09-26
Enamine
EN300-1525868-250mg
rac-4-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}hexanoic acid
2228034-94-2
250mg
$3099.0 2023-09-26
Enamine
EN300-1525868-0.5g
rac-4-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}hexanoic acid
2228034-94-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1525868-5.0g
rac-4-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}hexanoic acid
2228034-94-2
5g
$9769.0 2023-06-05
Enamine
EN300-1525868-5000mg
rac-4-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}hexanoic acid
2228034-94-2
5000mg
$9769.0 2023-09-26

rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acid 関連文献

rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acidに関する追加情報

Research Brief on rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acid (CAS: 2228034-94-2)

In recent years, the compound rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acid (CAS: 2228034-94-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, peptide synthesis, and targeted therapeutics. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and the cyclopentylacetamido moiety makes it a versatile intermediate in the synthesis of complex bioactive molecules.

Recent studies have focused on elucidating the synthetic pathways and optimizing the yield of rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acid. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its purity and structural integrity. Researchers have also investigated its reactivity in peptide coupling reactions, highlighting its utility in solid-phase peptide synthesis (SPPS).

One of the key findings from recent research is the compound's role in the development of peptide-based therapeutics. Its ability to serve as a building block for peptide chains with enhanced stability and bioavailability has been demonstrated in preclinical studies. Additionally, the compound's compatibility with Fmoc-based protection strategies has made it a valuable tool in the synthesis of peptidomimetics and other biologically active molecules.

Further investigations have explored the pharmacological potential of rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acid. In vitro studies have shown promising results in targeting specific protein-protein interactions, which are often implicated in diseases such as cancer and neurodegenerative disorders. The compound's modular design allows for the incorporation of various functional groups, enabling the fine-tuning of its biological activity.

In conclusion, rac-4-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}hexanoic acid (CAS: 2228034-94-2) represents a promising candidate for further development in medicinal chemistry and drug discovery. Its synthetic versatility, coupled with its potential therapeutic applications, underscores the importance of continued research in this area. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in vivo to fully realize its clinical potential.

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